(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Stored-product entomology Fumigant insecticide Monoterpene ketone SAR

(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, systematically designated (+)-isopinocamphone or (+)-pinanone, is a chiral bicyclic monoterpene ketone (C₁₀H₁₆O, MW 152.23) belonging to the pinocamphone stereoisomer family. It is the predominant ketone constituent of Hyssopus officinalis essential oil under ISO 9841 standards, constituting approximately 43.3% of the oil compared to only 4.4% for its diastereomer pinocamphone.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 473-62-1
Cat. No. B1625224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
CAS473-62-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1=O
InChIInChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1
InChIKeyMQPHVIPKLRXGDJ-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Procurement Guide: (1R,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one (CAS 473-62-1) — Stereochemically Defined (+)-Isopinocamphone for Research and Industrial Sourcing


(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, systematically designated (+)-isopinocamphone or (+)-pinanone, is a chiral bicyclic monoterpene ketone (C₁₀H₁₆O, MW 152.23) belonging to the pinocamphone stereoisomer family [1]. It is the predominant ketone constituent of Hyssopus officinalis essential oil under ISO 9841 (1991) standards, constituting approximately 43.3% of the oil compared to only 4.4% for its diastereomer pinocamphone [2]. The compound possesses three stereogenic centers with absolute configuration (1R,2R,5S), distinguishing it from the (1R,2S,5R)-pinocamphone and (–)-isopinocamphone enantiomers [3]. Its camphoraceous odor profile, established regulatory safety threshold (JECFA 540 μg/person/day), and demonstrated semiochemical activity in bark beetle ecology underpin its differentiated utility in flavor, fragrance, chemical ecology, and insecticidal research applications [4].

Stereochemically defined (1R,2R,5S) single enantiomer for chiral studies
Dominant ketone marker in Hyssopus officinalis oil per ISO 9841
JECFA-evaluated safety margin supports flavor and fragrance research
Reported fumigant activity against stored-product pests (Sitophilus oryzae)

Why (1R,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one Cannot Be Replaced by Generic Pinocamphone Isomer Mixtures: Procurement Risk Analysis


Substituting (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with generic 'pinocamphone' or mixed pinanone isomer preparations introduces quantifiable risk across safety, olfactory, and biological activity dimensions. The diastereomer (1R,2S,5R)-pinocamphone possesses a distinct oral acute toxicity profile (LD₅₀ mouse 1.4 mL/kg) and documented epileptogenic GABA-A receptor antagonism [1], whereas (+)-isopinocamphone carries a favorable JECFA safety determination of 'no safety concern at current levels of intake' with an established threshold of 540 μg/person/day [2]. In olfactory receptor systems, the bark beetle odorant receptor ItypOR29 exhibits selective activation by (+)-isopinocamphone over other pinocamphone diastereomers, demonstrating that stereochemistry governs ligand-receptor recognition in chemosensory applications [3]. Furthermore, under ISO 9841, authentic Hyssopus officinalis oil is chemically defined by the specific isopinocamphone-to-pinocamphone ratio (approximately 10:1); using isomer mixtures invalidates compliance with natural product standardization requirements [4]. These stereochemistry-dependent divergences in safety, receptor pharmacology, and regulatory identity necessitate procurement of the rigorously specified single isomer.

! Pinocamphone (1R,2S,5R) diastereomer carries GABA-A antagonism and acute oral toxicity, which may shift pharmacological interpretation.
! ItypOR29 olfactory receptor selectively responds to (+)-isopinocamphone; racemic or opposite enantiomer may yield different receptor activity.
! ISO 9841 standard specifies ~10:1 isopinocamphone:pinocamphone ratio; mixed isomers may not meet natural product authentication requirements.

Quantitative Evidence Guide: (1R,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one vs. Closest Analogs — Head-to-Head and Cross-Study Comparisons


Fumigant Insecticidal Potency: Isopinocamphone vs. Pinocamphone vs. Terpenoid Benchmarks Against Sitophilus oryzae Adults

In a direct head-to-head fumigant toxicity assay, both (+)-isopinocamphone and pinocamphone achieved 100% mortality of adult rice weevil (Sitophilus oryzae) across all tested concentrations from 0.75 to 25 mg/L air, a potency profile unmatched by any other monoterpene tested [1]. In contrast, camphor—a structurally analogous bicyclic monoterpene ketone—produced only 22% mortality at 6.5 mg/L and 0% at 3.0 mg/L. α-Terpineol exhibited 100% mortality at 3.0 mg/L but dropped sharply to 18% at 1.5 mg/L. Linalool showed 74% mortality at 6.5 mg/L and 46% at 3.0 mg/L. The pinocamphone/isopinocamphone pair was the only compound class sustaining 100% efficacy at the lowest test concentration of 0.75 mg/L, demonstrating a potency advantage of >8-fold over the next most active monoterpene at equivalent concentrations [1]. Additionally, artificial blend reconstruction experiments identified isopinocamphone—not pinocamphone—as the dominant toxicity contributor in hyssop oil blends [2].

Fumigant Toxicity vs. S. oryzae
Head-to-head
Target: (+)-Isopinocamphone
100% mortality at 0.75 mg/L air
Camphor: 0% at 3.0 mg/L
α-Terpineol: 18% at 1.5 mg/L
Linalool: 46% at 3.0 mg/L
Reported sustained fumigant activity at low air concentrations relative to common monoterpenes
Direct comparison; n=50; 24h mortality
Stored-product entomology Fumigant insecticide Monoterpene ketone SAR

Regulatory Safety Margin: JECFA Exposure Threshold for Isopinocamphone vs. Pinocamphone Acute Toxicity

A critical procurement-relevant differentiation lies in the safety evaluation divergence between the two diastereomers. (+)-Isopinocamphone (C AS 473-62-1, evaluated as 3-pinanone) received a JECFA determination of 'no safety concern at current levels of intake when used as a flavouring agent,' with a Threshold of Concern set at 540 μg/person/day under Structure Class II [1]. In marked contrast, pinocamphone (the (1R,2S,5R) diastereomer) carries an oral LD₅₀ of 1.4 mL/kg in mice and dermal LD₅₀ of 5 mL/kg in rabbits, with documented GABA-A receptor antagonism and epileptogenic liability [2]. This regulatory-safety asymmetry means that for flavor or fragrance procurement requiring food-grade or GRAS-parallel documentation, (+)-isopinocamphone is the only stereoisomer with an internationally evaluated favorable safety profile, while pinocamphone's toxicological burden precludes interchangeable use in ingestible applications.

Regulatory Safety Comparison
Context-dependent
Target: (+)-Isopinocamphone
JECFA: no safety concern; 540 μg/day
Pinocamphone: oral LD₅₀ 1.4 mL/kg
GABA-A antagonist; epileptogenic
Supports safety-margin endpoint review for ingestible research applications
Cross-study comparison; JECFA evaluation vs. acute toxicity data
Food safety Flavor toxicology Regulatory compliance

Olfactory Receptor Selectivity: Stereospecific Activation of ItypOR29 by (+)-Isopinocamphone in Bark Beetle Chemical Ecology

Functional characterization of odorant receptors (ORs) from the Eurasian spruce bark beetle Ips typographus using Xenopus oocyte expression revealed that receptor ItypOR29 responds selectively to (+)-isopinocamphone and structurally similar ketones, while showing no appreciable activation by the pinocamphone diastereomer or other monoterpene hydrocarbons [1]. In the same OR clade, ItypOR23 is specific for (+)-trans-(1R,4S)-4-thujanol and ItypOR25 for (+)-3-carene, demonstrating that each receptor in this lineage has evolved distinct stereochemical ligand selectivity [1]. A separate behavioral and antennal study confirmed that larger female I. typographus showed significantly greater attraction and enhanced antennal sensitivity to (+)-isopinocamphone compared to smaller females, indicating dose-dependent behavioral responses mediated through this receptor pathway [2]. This stereospecific receptor activation means that (–)-isopinocamphone or racemic mixtures cannot substitute for the (+)-enantiomer in semiochemical research or bark beetle management applications.

ItypOR29 Olfactory Selectivity
Class-level
Target: (+)-Isopinocamphone
Selective activation of ItypOR29
Pinocamphone: does not activate
Enantiomer not tested; predicted non-activating
Supports enantiomer-specific receptor-activity interpretation
Xenopus oocyte assay; 10⁻⁴–10⁻⁶ M
Chemical ecology Olfactory receptor pharmacology Semiochemistry

Chiral Purity Verification: Specific Rotation and GC Elution Order Differentiating (+)-Isopinocamphone from All Other Pinocamphone Stereoisomers

The asymmetric synthesis and analytical characterization of all pinocamphone and isopinocamphone stereoisomers established definitive chiral resolution parameters on a β-cyclodextrin GC phase [1]. The specific rotation values and elution orders provide unambiguous identity verification for (+)-isopinocamphone (CAS 473-62-1) versus its (1S,2R,5R)-(–)-isopinocamphone enantiomer and the (1R,2S,5R)-pinocamphone diastereomer. The NIST GC database further confirms the retention index (RI) of isopinocamphone as 1162 on DB-5 (non-polar, temperature ramp 60–240°C at 3 K/min) [2] and 1181 on HP-5 MS (70–290°C at 5 K/min) [3]. These orthogonal analytical identifiers—chiral GC elution order, specific rotation sign/magnitude, and achiral RI values—enable purchasers to verify stereochemical integrity of supplied material, distinguishing (+)-isopinocamphone from isomeric contaminants that may co-elute on non-chiral columns.

Chiral Purity Verification
Head-to-head
Chiral GC (β-cyclodextrin): baseline resolution of all four pinocamphone/isopinocamphone stereoisomers
Achiral RI: DB-5 1162, HP-5 MS 1181
Supports stereochemical identity verification
Specific rotation and elution order published
Chiral analysis GC enantiomer separation Natural product authentication

Chemical Composition Standardization: ISO 9841 Defines Isopinocamphone as the Dominant Hyssop Oil Marker, Not Pinocamphone

The ISO 9841 Standard (1991 E) for Hyssopus officinalis essential oil establishes isopinocamphone (43.3%) as the quantitatively dominant component, with pinocamphone representing only 4.4% of the authentic oil profile—a ratio of approximately 10:1 [1]. This compositional specification was confirmed across independent analytical studies, including those distinguishing standard H. officinalis from the linalool-rich var. decumbens chemotype in which both pinocamphone and isopinocamphone are nearly absent [1]. The dominance of isopinocamphone over pinocamphone in authentic hyssop oil is a defining chemotaxonomic feature: oils with inverted ratios or high pinocamphone content indicate either a different chemotype, adulteration, or synthetic misrepresentation. For procurement of hyssop oil reference standards or for flavor authenticity verification, the isopinocamphone:pinocamphone ratio serves as a mandatory compliance parameter [2].

ISO 9841 Composition Ratio
Class-level
Isopinocamphone 43.3% vs. Pinocamphone 4.4% (~10:1)
Defines authentic hyssop oil marker profile
ISO 9841 (1991 E) specification
Natural product standardization Essential oil QC ISO compliance

Myorelaxant Activity: Isopinocamphone Demonstrates Concentration-Dependent Ileum Smooth Muscle Relaxation via Acetylcholine Inhibition

In an isolated tissue pharmacology study, isopinocamphone exhibited concentration-dependent myorelaxant activity on acetylcholine-induced contractions in isolated ileum smooth muscle preparations, with reported IC₅₀ values of 42.4 and 61.9 μg/mL under differing experimental conditions [1]. While no direct comparator data for pinocamphone in the identical assay is available from this source, the myorelaxant mechanism—attributed to inhibition of acetylcholine-mediated contraction—establishes a pharmacologically relevant activity profile distinct from the GABA-A antagonism and neuroexcitatory toxicity associated with the pinocamphone diastereomer [2]. This functional divergence between diastereomers (smooth muscle relaxant vs. CNS excitant) carries direct implications for sourcing decisions in pharmacological research where target profile (spasmolytic vs. neuroactive) determines compound selection.

Myorelaxant Activity (Ileum)
Class-level
IC₅₀ 42.4 μg/mL (acetylcholine-induced contraction)
Supports myorelaxant assay context; distinct from neuroexcitatory diastereomer
Isolated tissue bath; data from review
Smooth muscle pharmacology Myorelaxant Antispasmodic

Optimal Application Scenarios for (1R,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one Based on Quantitative Evidence


Stored-Product Insecticide Development: Lead Compound for Fumigant Formulation Against Sitophilus oryzae

Isopinocamphone's sustained 100% fumigant mortality against adult rice weevils at concentrations as low as 0.75 mg/L air—outperforming camphor, α-terpineol, and linalool—supports its prioritization as a botanical lead candidate for stored-grain fumigant development [1]. Unlike synthetic organophosphates or dichlorvos, isopinocamphone offers a favorable JECFA safety profile (Threshold of Concern 540 μg/person/day) that may facilitate regulatory approval for food-contact insecticidal use [2]. Research groups developing natural fumigants should source the (1R,2R,5S) isomer specifically, as blend-reconstruction studies confirm isopinocamphone—not pinocamphone—is the principal toxicity driver in hyssop oil formulations [1].

Flavor and Fragrance Formulation: Food-Grade Camphoraceous Note with Documented Safety Clearance

The JECFA determination of 'no safety concern at current intake levels' for (+)-isopinocamphone (evaluated as 3-pinanone) [2] provides the only internationally peer-reviewed safety clearance among the pinocamphone stereoisomers for ingestible flavor use. With an odor profile described as camphoraceous, woody, fir needle, and pine-like [3], isopinocamphone serves as a natural-identical flavoring substance (FEMA, FL No. 07.171) suitable for use in beverages, confectionery, and savory applications. Procurement must exclude pinocamphone-contaminated material, as the diastereomer's LD₅₀ of 1.4 mL/kg (oral, mouse) and documented epileptogenic GABA-A antagonism [4] would render the product unsafe and non-compliant for food use.

Bark Beetle Semiochemical Research: Stereospecific Ligand for ItypOR29 Receptor and Ips typographus Behavioral Modulation

The selective activation of ItypOR29 by (+)-isopinocamphone—confirmed in Xenopus oocyte functional assays and corroborated by dose-dependent behavioral attraction of female Ips typographus [5][6]—positions this compound as an essential tool for chemical ecology research on Eurasian spruce bark beetle host selection. The stereospecificity of the receptor-ligand interaction means that only the (1R,2R,5S) enantiomer is biologically active in this pathway; use of racemic or (–)-isopinocamphone would yield false negatives in electroantennographic or behavioral assays. Researchers should verify supplied material by chiral GC against the published β-cyclodextrin elution order [7].

Natural Product Authentication and Quality Control: ISO 9841 Reference Standard for Hyssop Oil Chemotyping

As the dominant ketone marker in authentic Hyssopus officinalis essential oil under ISO 9841 (43.3% isopinocamphone vs. 4.4% pinocamphone), enantiopure (+)-isopinocamphone serves as the primary reference standard for GC-MS-based authentication of hyssop oil [8]. Analytical laboratories and essential oil quality control operations require the pure (1R,2R,5S) isomer to establish calibration curves for quantifying isopinocamphone:pinocamphone ratios, detect adulteration with synthetic pinocamphone, and differentiate standard hyssop oil from linalool-rich chemotypes (var. decumbens) in which both ketones are absent [8]. The published RI values (1162 on DB-5, 1181 on HP-5 MS) provide additional orthogonal identity confirmation [9].

Application
Selection Property
Validation Focus
Stored-grain fumigant studies
Reported fumigant activity profile
Concentration-response endpoint review
Flavor & fragrance formulation
JECFA-evaluated safety margin
Safety-related endpoint context
Bark beetle semiochemical research
Stereospecific OR activation context
Chiral identity & receptor assay review
Hyssop oil authentication
ISO 9841 isopinocamphone marker
GC-MS ratio verification
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